molecular formula C10H14ClNO B2472771 6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride CAS No. 1909337-21-8

6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

Cat. No.: B2472771
CAS No.: 1909337-21-8
M. Wt: 199.68
InChI Key: QFBRUGUZFBLAIW-UHFFFAOYSA-N
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Description

6,8-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride (CAS Number: 944356-53-0 ) is an aromatic organic compound of significant interest in chemical research and development. This compound serves as a versatile precursor and key intermediate in the synthesis of advanced materials, particularly in the field of high-performance thermosetting resins known as polybenzoxazines . These resins are recognized for their remarkable molecular design flexibility, excellent thermal and mechanical properties, high char yield, and inherent flame retardancy, making them attractive for applications in electronic packaging, aerospace composites, and flame-retardant materials . The core 6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine structure is characterized by its molecular formula (C10H13NO) and a molecular weight of 163.22 g/mol for the free base . As a hydrochloride salt, it typically appears as an oil and requires storage at cool temperatures (+4°C) . Researchers value this chemical for its role in exploring green synthesis pathways, including solvent-free technologies and the use of bio-based feedstocks, which align with the growing demand for sustainable chemical processes . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-7-5-8(2)10-9(6-7)11-3-4-12-10;/h5-6,11H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBRUGUZFBLAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)NCCO2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-4,6-dimethylphenol with formaldehyde and an acid catalyst to form the benzoxazine ring. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise temperature and pH control to facilitate the cyclization and subsequent formation of the hydrochloride salt .

Chemical Reactions Analysis

Ring-Opening Polymerization

The benzoxazine ring undergoes thermally induced ring-opening polymerization, forming polybenzoxazines with tailored thermomechanical properties:

Key Reaction Parameters

ParameterValue RangeImpact on Reaction
Temperature160–220°CHigher temperatures accelerate curing but risk side reactions
CatalystNone (self-polymerizing) or acidic additivesAcid catalysts lower activation energy
SolventSolvent-free or inert media (e.g., toluene)Minimizes side-product formation

This reaction is critical for industrial applications, producing high-performance polymers with flame resistance and low dielectric constants.

Substitution and Functionalization

The compound participates in electrophilic and nucleophilic substitutions, enabling structural diversification:

Examples of Functionalization

Reaction TypeReagents/ConditionsOutcome
N-Alkylation Alkyl halides (e.g., CH₃I), K₂CO₃ in DMFSubstitution at the nitrogen atom of the oxazine ring
Acylation Acetyl chloride, pyridineIntroduction of acetyl groups at reactive sites
Oxidation KMnO₄ (acidic conditions)Conversion of dihydrooxazine to oxazinone derivatives

Steric hindrance from the 6,8-dimethyl groups limits reactivity at adjacent positions, favoring substitutions at the oxazine nitrogen or less hindered aromatic carbons .

Biological Interaction Mechanisms

As a serotonin-3 (5-HT₃) receptor antagonist, its activity is modulated by structural features:

Structure-Activity Relationship (SAR)

Structural FeaturePharmacological Impact
2,2-Dimethyl substitutionEnhances receptor binding affinity (Ki = 0.019 nM)
Hydrochloride salt formImproves solubility and bioavailability
Boat-chair conformation of the bicyclic systemStabilizes interaction with receptor pockets

Derivatives lacking the 6,8-dimethyl groups exhibit reduced antagonistic activity, highlighting the importance of these substituents .

Stability and Degradation

The compound’s stability under varying conditions has been characterized:

Degradation Pathways

ConditionDegradation ProductsNotes
Acidic hydrolysis (pH < 3)Phenolic fragments + ammonium chlorideAccelerated by elevated temperatures
Oxidation (H₂O₂, UV light)Oxazinone derivativesRadical-mediated mechanisms dominate
Thermal decomposition (>250°C)Char residue + gaseous byproductsThermogravimetric analysis (TGA) shows 5% weight loss at 180°C

Scientific Research Applications

Chemistry

6,8-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various organic reactions. Its unique structure allows for diverse chemical modifications that can lead to new compounds with potential applications.

Biology

Research indicates that this compound exhibits promising biological activities , particularly:

  • Antimicrobial Properties: Studies have shown that benzoxazine derivatives can inhibit the growth of various microorganisms.
  • Anticancer Activity: In vitro evaluations have demonstrated its potential to inhibit cancer cell proliferation across several cancer types. For instance, derivatives of benzoxazines have been reported to exhibit IC50 values ranging from 7.84 to 16.2 µM against multiple cancer cell lines including prostate (PC-3) and breast (MDA-MB-231) cancer cells .

Table 1: Anticancer Activity of Benzoxazine Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound APC-37.84
Compound BMDA-MB-23116.2
Compound CNHDF10.5
Compound DMIA PaCa-215.0

Medicine

Ongoing research is focused on exploring the therapeutic applications of this compound in drug development. Its ability to interact with specific molecular targets suggests potential roles in treating various diseases, including cancer and neurodegenerative disorders .

Case Study:
A study investigated the efficacy of a series of benzoxazine derivatives against cancer cell lines and found that certain modifications significantly enhanced their anticancer properties, indicating a pathway for developing new therapeutic agents .

Industry

In industrial applications, 6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is used in the production of polymers and other materials due to its unique chemical properties that enhance material performance .

Mechanism of Action

The mechanism of action of 6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with cellular proteins and nucleic acids, affecting various biochemical processes .

Comparison with Similar Compounds

    3,4-dihydro-2H-1,4-benzoxazine: Lacks the methyl groups at positions 6 and 8.

    6,8-dimethyl-3,4-dihydro-2H-1,4-benzothiazine: Contains a sulfur atom instead of an oxygen atom in the ring structure.

    6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine: Without the hydrochloride salt form.

Uniqueness: 6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds .

Biological Activity

6,8-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antimicrobial and anticancer effects.

  • Molecular Formula : C10H13NO.ClH
  • Molecular Weight : 199.68 g/mol
  • CAS Number : 1909337-21-8
  • IUPAC Name : 6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

Synthesis

The synthesis of 6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride typically involves the cyclization of 2-amino-4,6-dimethylphenol with formaldehyde under acidic conditions. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt. This method ensures high purity and yield suitable for biological applications .

Antimicrobial Activity

Research indicates that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain benzoxazine derivatives can inhibit the growth of various bacterial strains. While specific data on 6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is limited, its structural similarities to other active benzoxazines suggest potential antimicrobial efficacy .

Anticancer Activity

Several studies have focused on the anticancer properties of benzoxazine derivatives. One notable study evaluated a series of related compounds for their activity against cancer cell lines such as 4T1 murine mammary carcinoma and COLO201 human colorectal adenocarcinoma. The findings indicated that certain modifications in the benzoxazine structure could enhance cytotoxicity against these cancer cells .

For instance:

  • Compound Testing : In vitro assays demonstrated that compounds with specific substituents at the 2 position of the benzoxazine ring exhibited increased antagonistic activities against serotonin receptors (5HT3), which are implicated in cancer cell proliferation .

The mechanism by which 6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride exerts its biological effects is believed to involve interaction with cellular proteins and nucleic acids. This interaction may lead to inhibition or activation of key enzymes involved in metabolic pathways critical for cell survival and proliferation .

Case Studies

StudyFindings
Serotonin Receptor Antagonism A study found that modifications at the 2 position of benzoxazines led to enhanced antagonistic activity at the 5HT3 receptor (Ki = 0.019 nM), suggesting potential use in managing nausea associated with chemotherapy .
Cytotoxicity Against Cancer Cells Compounds derived from benzoxazines showed selective cytotoxic effects against various tumor cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Q & A

Q. What is a reliable synthetic route for 6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride?

A two-step method can be adapted from analogous benzoxazine syntheses:

Cyclization : React 2-amino-3,5-dimethylphenol with 1,2-dibromoethane in a polar solvent (e.g., ethanol) under reflux to form the 3,4-dihydro-2H-1,4-benzoxazine core.

Salt Formation : Treat the product with hydrochloric acid to generate the hydrochloride salt.
For characterization, use IR (C-O-C stretch at ~1250 cm⁻¹), 1H NMR^1 \text{H NMR} (methyl groups at δ 2.1–2.3 ppm, dihydro protons at δ 3.8–4.2 ppm), and elemental analysis to confirm purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H^1 \text{H} and 13C NMR^{13}\text{C NMR} : Confirm substituent positions and hydrogen bonding in the dihydro ring.
  • ESI-MS : Verify molecular ion peaks ([M+H]⁺ for the free base; [M-Cl]⁻ for the hydrochloride).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for similar benzoxazine derivatives .

Q. How should researchers handle solubility and stability challenges during experiments?

  • Solubility : The hydrochloride salt is typically soluble in polar solvents (water, methanol, DMSO). For hydrophobic reactions, convert to the free base using a weak base (e.g., NaHCO₃).
  • Stability : Store under inert atmosphere at –20°C to prevent hygroscopic degradation. Monitor via TLC or HPLC for decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Green Chemistry Approaches : Replace 1,2-dibromoethane with eco-friendly cyclizing agents (e.g., epichlorohydrin) to reduce toxicity .
  • Catalysis : Use microwave-assisted synthesis to shorten reaction times and enhance regioselectivity .
  • Workup : Employ column chromatography or recrystallization (ethanol/water) for high-purity isolation .

Q. What mechanistic insights explain substituent effects on benzoxazine reactivity?

  • Steric Effects : The 6,8-dimethyl groups hinder electrophilic substitution at the aromatic ring, directing reactivity to the dihydro moiety.
  • Electronic Effects : Methyl substituents increase electron density, accelerating cyclization but potentially destabilizing intermediates. Computational studies (DFT) can model these effects .

Q. How does this compound compare structurally to other benzoxazines in polymer science?

  • Thermal Properties : Methyl groups enhance thermal stability compared to unsubstituted benzoxazines, as shown by TGA (decomposition >250°C).
  • Polymerization : The dihydro ring enables ring-opening polymerization (ROP) with catalysts like Lewis acids, forming polybenzoxazines with high char yield .

Q. What analytical strategies detect trace impurities or byproducts?

  • HPLC-MS : Use a C18 column with acetonitrile/water gradient and MS detection to identify chlorinated byproducts (e.g., dichloroacetyl derivatives) .
  • NMR Relaxation Experiments : Detect residual solvents (e.g., ethanol) via 1H NMR^1 \text{H NMR} relaxation times .

Q. How can researchers validate biological activity in preclinical studies?

  • In Vitro Assays : Screen for kinase inhibition or antimicrobial activity using methyl-substituted benzoxazines as comparators.
  • SAR Studies : Modify the dihydro ring (e.g., introduce piperazine moieties) to enhance bioavailability, as seen in related compounds .

Methodological Notes

  • Safety : Follow GHS guidelines for handling hydrochloride salts (use PPE, fume hoods) .
  • Data Validation : Cross-reference spectral data with CAS Common Chemistry or EPA DSSTox entries .
  • Ethical Compliance : Adhere to institutional protocols for polymer waste disposal due to halogen content .

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